Cas no 347173-46-0 (4-(3-bromophenoxy)benzoic acid)

4-(3-Bromophenoxy)benzoic acid is a brominated aromatic compound featuring a benzoic acid core linked to a 3-bromophenoxy substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. The bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its carboxylic acid group allows for derivatization into esters, amides, or other derivatives, broadening its applicability. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise molecular modifications.
4-(3-bromophenoxy)benzoic acid structure
347173-46-0 structure
Product Name:4-(3-bromophenoxy)benzoic acid
CAS No:347173-46-0
MF:
MW:
CID:4649549
Update Time:2025-06-25

4-(3-bromophenoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Bromophenoxy)benzoic acid
    • 4-(3-bromophenoxy)benzoic acid

4-(3-bromophenoxy)benzoic acid Pricemore >>

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Additional information on 4-(3-bromophenoxy)benzoic acid

Chemical Profile of 4-(3-bromophenoxy)benzoic acid (CAS No. 347173-46-0)

4-(3-bromophenoxy)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 347173-46-0, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a bromophenoxy substituent at the 4-position, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The molecular structure of 4-(3-bromophenoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group at one position and a phenoxy group linked to a bromine atom at another. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating its absorption and distribution within biological systems.

In recent years, 4-(3-bromophenoxy)benzoic acid has garnered attention in the field of medicinal chemistry due to its structural versatility. Researchers have leveraged this compound as a building block for synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the substituents on the benzene ring or the phenoxy group have led to compounds with improved binding affinities and selectivity for therapeutic targets.

One of the most compelling aspects of 4-(3-bromophenoxy)benzoic acid is its potential in drug discovery. The benzoic acid moiety is known for its role in various pharmacological applications, including anti-inflammatory and antimicrobial effects. When combined with the phenoxy and bromine substituents, the compound exhibits promising activity against a range of diseases. Recent studies have highlighted its efficacy in inhibiting certain kinases and proteases, which are implicated in cancer progression and inflammatory disorders.

The synthesis of 4-(3-bromophenoxy)benzoic acid typically involves multi-step organic reactions, starting from commercially available precursors such as 3-bromoanisole and 4-hydroxymethylbenzoic acid. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

From a computational chemistry perspective, 4-(3-bromophenoxy)benzoic acid has been extensively studied to understand its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors, modulating their activity. These insights have guided the design of more potent derivatives with optimized pharmacokinetic profiles.

The pharmacokinetic properties of 4-(3-bromophenoxy)benzoic acid, such as solubility, stability, and metabolic pathways, are critical factors in determining its therapeutic potential. Researchers have explored various formulations to enhance its bioavailability and reduce side effects. For example, prodrugs based on this scaffold have been developed to improve absorption and target specificity.

Regulatory considerations play a pivotal role in the development of compounds like 4-(3-bromophenoxy)benzoic acid. Compliance with guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that these molecules are safe and effective for human use. Preclinical studies involving animal models provide essential data on toxicity, dosage, and long-term effects before human trials commence.

The future prospects of 4-(3-bromophenoxy)benzoic acid in pharmaceutical research are promising. Ongoing studies aim to uncover new therapeutic applications by exploring its interactions with underinvestigated biological pathways. Additionally, green chemistry approaches are being adopted to develop sustainable synthetic routes that minimize environmental impact while maintaining high efficiency.

In conclusion,4-(3-bromophenoxy)benzoic acid (CAS No. 347173-46-0) represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its potential as a lead compound for drug development underscores its importance in addressing various diseases. As research continues to evolve,this compound will undoubtedly remain at the forefront of innovation in pharmaceutical sciences.

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